![molecular formula C13H15N5O2 B2953471 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034311-76-5](/img/structure/B2953471.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is a type of tetrahydrofuran derivative that has been synthesized using a specific method. The compound has been studied extensively for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Heterocyclic Derivative Synthesis
Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes demonstrates the importance of such compounds. This method yields tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the versatility of heterocyclic compound synthesis for various applications (Bacchi et al., 2005).
Antimicrobial Activity
Compounds structurally related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide have been investigated for their antimicrobial properties. The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone as potential antidepressant and nootropic agents underline the compound's relevance in developing new therapeutic agents with antimicrobial activity (Thomas et al., 2016).
Selective Extraction of Elements
The development of new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective extraction of americium(III) from europium(III) in nitric acid highlights the application of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide derivatives in nuclear waste management. This research presents an innovative approach to enhance separations in the reprocessing of nuclear fuel (Hudson et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds often serve as pharmacophores for many molecules with varied medicinal applications .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides, which share structural similarities with the compound , are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been shown to act against the human pi3kα active site . The PI3K pathway is involved in various cellular functions including cell proliferation, growth, and differentiation .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have demonstrated cytotoxicity against cancer cell lines such as mcf-7 and hela .
Action Environment
It’s worth noting that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, were mild and metal-free , suggesting that the compound may also exhibit stability under similar conditions.
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(12-4-2-6-20-12)15-7-10-9-18(17-16-10)11-3-1-5-14-8-11/h1,3,5,8-9,12H,2,4,6-7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIFTXXKNIILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide |
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